Benzeneruthenium(II) chloride dimer

Catalog No.
S682685
CAS No.
37366-09-9
M.F
C12H12Cl4Ru2
M. Wt
500.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzeneruthenium(II) chloride dimer

CAS Number

37366-09-9

Product Name

Benzeneruthenium(II) chloride dimer

IUPAC Name

benzene;dichlororuthenium

Molecular Formula

C12H12Cl4Ru2

Molecular Weight

500.2 g/mol

InChI

InChI=1S/2C6H6.4ClH.2Ru/c2*1-2-4-6-5-3-1;;;;;;/h2*1-6H;4*1H;;/q;;;;;;2*+2/p-4

InChI Key

YGXMUPKIEHNBNQ-UHFFFAOYSA-J

SMILES

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl

Canonical SMILES

C1=CC=CC=C1.C1=CC=CC=C1.Cl[Ru]Cl.Cl[Ru]Cl

This red-colored diamagnetic solid is a valuable reagent in organometallic chemistry and homogeneous catalysis []. It serves as a precursor for the synthesis of various ruthenium catalysts [].


Molecular Structure Analysis

The structure of benzeneruthenium(II) chloride dimer consists of two ruthenium(II) centers, each bonded to three chloride ligands and a benzene ring in a η⁶ (eta-six) fashion, where all six carbon atoms of the benzene ring participate in the bonding with ruthenium. The two ruthenium centers are linked by sharing an edge of their octahedral coordination geometries []. This results in a dinuclear structure with a metal-metal bond.


Chemical Reactions Analysis

Synthesis

Benzeneruthenium(II) chloride dimer can be prepared by the reaction of cyclohexadienes with hydrated ruthenium trichloride [].

RuCl3(xH2O) + 3 C6H6 → [(C6H6)RuCl2]2 + 3 HCl + xH2O (ruthenium trichloride + benzene → benzeneruthenium(II) chloride dimer + hydrochloric acid)

Reactions with Lewis Bases

The dimer can react with Lewis bases (electron-pair donors) like triphenylphosphine (PPh3) to form monometallic adducts, where one chloride ligand is replaced by the Lewis base [].

[(C6H6)RuCl2]2 + 2 PPh3 → 2 (C6H6)RuCl2(PPh3) (dimer + triphenylphosphine → monometallic adduct)

Physical and Chemical Properties

  • Formula: [(C6H6)RuCl2]2
  • Molar mass: 500.18 g/mol []
  • Color: Red []
  • Melting point: Data not readily available
  • Boiling point: Data not readily available
  • Solubility: Soluble in some organic solvents []

Catalyst for Nucleophilic Aromatic Substitution (SNAr) Reactions:

Benzeneruthenium(II) chloride dimer demonstrates catalytic activity in SNAr reactions, particularly involving fluoroarenes and cyclic amines. Studies have shown its effectiveness in converting fluorobenzene to various substituted products, such as methoxybenzene and ethoxybenzene, in the presence of corresponding alcohols and strong bases. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:

Precatalyst for Hydrogenation Reactions:

This compound can act as a precatalyst for the hydrogenation of specific organic molecules, particularly β-keto esters. When activated under appropriate conditions, it facilitates the addition of hydrogen across the carbon-carbon double bond of the β-keto ester, leading to a saturated product. Source: Sigma-Aldrich product page for Benzeneruthenium(II) chloride dimer:

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(benzene)ruthenium dichloride dimer

Dates

Modify: 2023-08-15

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